(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole synthesis pathway
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole synthesis pathway
An In-depth Technical Guide to the Synthesis of (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
Authored by: A Senior Application Scientist
Abstract
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is a pivotal chiral building block in medicinal chemistry, most notably as a key precursor to the antimigraine drug Eletriptan.[1] Its structure, comprising a planar indole nucleus linked to a chiral N-methylpyrrolidine moiety via a methylene bridge, presents unique synthetic challenges. Achieving high enantiopurity in the final compound is paramount for therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the principal synthetic pathways to this molecule, designed for researchers, scientists, and drug development professionals. We will dissect established industrial methods and explore modern catalytic strategies, focusing on the causality behind experimental choices, detailed protocols, and the integration of authoritative literature.
Introduction and Retrosynthetic Analysis
The target molecule, (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, possesses a stereocenter at the C2 position of the pyrrolidine ring. The synthetic strategies must therefore address the introduction and maintenance of this specific (R)-configuration. The indole ring is generally nucleophilic, particularly at the C3 position, which is a common feature exploited in its functionalization.
A retrosynthetic analysis reveals two primary disconnections, leading to three main strategic approaches:
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C3-Cα Bond Formation (Acylation-Reduction): Disconnecting the bond between the indole C3 and the methylene bridge suggests an initial acylation of the indole nucleus with a chiral, N-protected proline derivative, followed by reduction. This is a robust and widely-used industrial approach.
-
C3-Cα Bond Formation (Friedel-Crafts): A more direct disconnection at the same C3-Cα bond points towards an asymmetric Friedel-Crafts alkylation of indole with an electrophile containing the pre-formed chiral pyrrolidine moiety.
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C2-Cα Bond Formation (Gramine-based): Disconnecting the bond between the pyrrolidine C2 and the methylene bridge suggests using a C3-functionalized indole, such as gramine, as an electrophile to be attacked by a chiral pyrrolidine-based nucleophile.
The final N-methylation of the pyrrolidine can be a terminal step or incorporated earlier in the synthesis, depending on the chosen route and protecting group strategy.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Strategy 1: Indole-3-Acylation and Amide Reduction
This is arguably the most prevalent and scalable method for synthesizing the target compound and its derivatives, such as the 5-bromo analogue used for Eletriptan.[1][2] The strategy relies on forming a robust amide or ketone linkage, which is then exhaustively reduced.
Mechanistic Rationale
The logic of this pathway is rooted in the reliability of two fundamental reactions: the Friedel-Crafts acylation of indole at C3 and the subsequent reduction of the resulting carbonyl and amide functionalities. The chirality is introduced using an enantiopure proline derivative, which is readily available from the chiral pool (in this case, D-proline for the (R)-enantiomer, or L-proline with subsequent inversion). The use of a strong reducing agent like lithium aluminum hydride (LAH) or sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA, also known as Red-Al®) ensures complete reduction of the indole-3-carbonyl and any protecting groups like a carbobenzyloxy (Cbz) group, which is concurrently reduced to an N-methyl group.
Experimental Workflow
The overall workflow can be summarized as follows:
Caption: Workflow for the Acylation-Reduction Strategy.
Detailed Experimental Protocol
The following protocol is adapted from patent literature describing the synthesis of the closely related 5-bromo derivative, providing a validated template for the non-brominated target.[2]
Step 1: Acylation of Indole with (R)-N-Cbz-Proline Chloride
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Preparation of the Acylating Agent: (R)-N-Cbz-proline is reacted with oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM) at 0 °C to form the corresponding acid chloride. The reaction is typically monitored by the cessation of gas evolution.
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Friedel-Crafts Acylation: In a separate vessel, indole is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) or DCM. A Lewis acid catalyst (e.g., AlCl₃) may be used, but often the reaction proceeds by first forming the indolyl Grignard reagent (e.g., with EtMgBr) which then reacts with the acid chloride. The prepared (R)-N-Cbz-proline chloride solution is added dropwise at a controlled temperature (e.g., 0-10 °C).
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Workup and Isolation: The reaction is quenched with an aqueous solution (e.g., saturated NH₄Cl). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ketone intermediate, (R)-2-(1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester. Purification is typically achieved by column chromatography or recrystallization.
Step 2: Exhaustive Reduction with SDMA
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Reaction Setup: The ketone intermediate is dissolved in a dry, high-boiling point solvent like toluene or THF under an inert nitrogen atmosphere.
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Addition of Reducing Agent: A solution of sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA, typically ~70% in toluene) is added dropwise to the stirred solution. The temperature is carefully maintained, often between 30-40 °C, as the reaction is highly exothermic.[2]
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Reaction Monitoring and Workup: The reaction is stirred at an elevated temperature (e.g., 50 °C) for 1-2 hours until completion (monitored by TLC or HPLC). The mixture is then cooled to a low temperature (e.g., 5 °C), and the excess reducing agent is carefully quenched by the slow, sequential addition of water, followed by an aqueous base (e.g., 10% NaOH).
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Extraction and Purification: The resulting mixture is diluted with toluene, and the organic and aqueous phases are separated. The aqueous phase is typically re-extracted with toluene. The combined organic layers are dried and concentrated. The final product can be purified by crystallization from a suitable solvent system like toluene/heptane to yield (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole as a solid.[2]
| Step | Reagents & Conditions | Typical Yield | Key Considerations |
| Acylation | 1. Indole, EtMgBr, THF2. (R)-N-Cbz-Proline Chloride, 0 °C | 80-90% | Strict anhydrous conditions are essential to prevent quenching of the Grignard reagent and hydrolysis of the acid chloride. |
| Reduction | SDMA (Red-Al®), Toluene, 50 °C | 70-85% | Highly exothermic reaction requiring careful temperature control. The Cbz group is reduced to N-methyl.[2] |
Synthetic Strategy 2: Asymmetric Friedel-Crafts Alkylation
The catalytic asymmetric Friedel-Crafts (AFC) reaction is a powerful and atom-economical method for forming C-C bonds.[3] In this context, it involves the direct alkylation of the indole C3 position with a chiral electrophile, catalyzed by a chiral Lewis acid or Brønsted acid.[4][5]
Mechanistic Rationale
This approach aims to construct the C3-Cα bond enantioselectively in a single step. The key is the design of a suitable electrophile and a chiral catalyst that can effectively control the facial selectivity of the indole's attack. A common strategy involves reacting indole with a derivative of (R)-prolinol, such as a cyclic N-sulfonyl ketimino ester, in the presence of a chiral metal complex (e.g., Cu(II) or Zn(II)).[6] The catalyst coordinates to the electrophile, creating a chiral environment that directs the nucleophilic attack of the indole from one face, leading to high enantioselectivity.
Representative Protocol
A general procedure for a Cu(II)-catalyzed asymmetric Friedel-Crafts alkylation is as follows:[6][7]
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Catalyst Formation: A solution of a copper(I) or copper(II) salt (e.g., (CuOTf)₂·C₆H₆ or Cu(OTf)₂) and a chiral ligand (e.g., a chiral phosphine or bisoxazoline derivative) is stirred in a dry solvent like chloroform or THF at a controlled temperature (e.g., 0 °C) for several hours.[7]
-
Alkylation Reaction: The electrophile (e.g., a β-nitrostyrene or an imine derived from a proline derivative) and indole are added to the pre-formed catalyst solution.
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Reaction Execution: The mixture is stirred at a specific temperature (ranging from -15 °C to room temperature) for an extended period (e.g., 48 hours) until the reaction is complete.
-
Purification: The reaction mixture is directly purified by column chromatography on silica gel to isolate the enantioenriched product.
While elegant, this method requires significant optimization of the catalyst, ligand, and electrophile to achieve high yields and enantiomeric excess for this specific target.
Synthetic Strategy 3: Gramine-based Alkylation
Gramine (3-(dimethylaminomethyl)indole) is a classic and highly effective precursor for introducing a variety of substituents at the C3 position of indole.[8][9][10]
Mechanistic Rationale
Gramine acts as a stable synthetic equivalent of the highly reactive 3-methylenindolenine cation.[11] Upon quaternization (e.g., with methyl iodide) or under acidic conditions, the dimethylamino group becomes an excellent leaving group. The resulting electrophilic intermediate is readily attacked by a wide range of nucleophiles. For the synthesis of the target molecule, this would require a chiral nucleophile, such as a pre-formed (R)-2-lithiomethyl-1-methylpyrrolidine.
Challenges and Feasibility
This route presents significant challenges:
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Nucleophile Preparation: The generation of the chiral organometallic pyrrolidine nucleophile can be difficult and may lead to racemization.
-
Side Reactions: The high reactivity of the intermediate cation can lead to dimerization or polymerization of the indole species.
While feasible, this strategy is generally less favored compared to the acylation-reduction pathway due to lower yields and more complex reaction control.
Conclusion
The synthesis of (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is a well-established process, crucial for the production of important pharmaceuticals. The most robust and industrially scalable pathway involves the Friedel-Crafts acylation of indole with an activated (R)-proline derivative, followed by an exhaustive reduction of the intermediate amide/ketone. This method provides excellent control over the desired stereochemistry and generally delivers high yields. Modern approaches, such as asymmetric Friedel-Crafts alkylation, offer more elegant and atom-economical alternatives, though they may require more extensive catalyst development and optimization. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, and available expertise.
References
-
JACS Au. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Publications. Retrieved from [Link]
-
Molecules. (2021). Recent Developments of Gramine: Chemistry and Biological Activity. MDPI. Retrieved from [Link]
-
Organic Letters. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. ACS Publications. Retrieved from [Link]
-
Molecules. (2018). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. MDPI. Retrieved from [Link]
-
Nature Protocols. (2008). A three-component Fischer indole synthesis. Nature. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021). Synthesis of Unprotected Racemic Tryptophan Derivatives Using Gramine via Nickel(II) Complex. ACS Publications. Retrieved from [Link]
-
Molecules. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved from [Link]
-
ChemInform. (1998). Chiral C2‐Symmetric 2,5‐Disubstituted Pyrrolidine Derivatives as Catalytic Chiral Ligands in the Reactions of Diethylzinc with Aryl Aldehydes. Wiley Online Library. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]
-
Molecules. (2018). Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. MDPI. Retrieved from [Link]
-
Nature Communications. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature. Retrieved from [Link]
-
Synlett. (2010). Asymmetric Friedel-Crafts Alkylation of Indoles: The Control of Enantio- and Regioselectivity. Thieme Connect. Retrieved from [Link]
-
Chem-Impex. (n.d.). Gramine. Chem-Impex. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of gramine derivatives 24 and 29. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CA2756234A1 - Synthesis of 3-{[(2r)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1h-indole. Google Patents.
-
ResearchGate. (2019). Enantioselective Friedel-Crafts Alkylation of Indoles with Cyclic N-sulfonyl Ketimino Esters Catalyzed by Cu(II) Complex Bearing Binaphthyl-proline-imidazoline-based Ligands. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole. Google Patents.
-
Angewandte Chemie. (2019). Manipulation of Spiroindolenine Intermediates for Enantioselective Synthesis of 3-(Indol-3-yl)-Pyrrolidines. Wiley Online Library. Retrieved from [Link]
-
ACS Omega. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Publications. Retrieved from [Link]
-
gsrs. (n.d.). 3-((1-METHYLPYRROLIDIN-2-YL)METHYL)-1H-INDOLE, (R)-. gsrs. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2003). (R)-3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives as high affinity h5-HT1B/1D ligands. Elsevier. Retrieved from [Link]
-
ACS Omega. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Publications. Retrieved from [Link]
-
ACS Central Science. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Publications. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1992). Synthesis and serotonergic pharmacology of the enantiomers of 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole: discovery of stereogenic differentiation in the aminoethyl side chain of the neurotransmitter serotonin. ACS Publications. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2020). Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. Royal Society of Chemistry. Retrieved from [Link]
-
Thai Journal of Pharmaceutical Sciences. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]
Sources
- 1. CA2756234A1 - Synthesis of 3-{[(2r)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1h-indole - Google Patents [patents.google.com]
- 2. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 3. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Asymmetric Friedel-Crafts Alkylation of Indoles: The Control of Enantio- and Regioselectivity / Synlett, 2010 [sci-hub.st]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. 3dchem.com [3dchem.com]
- 11. pubs.acs.org [pubs.acs.org]
